molecular formula C8H8O3 B1381467 4-Methoxybenzoic-2,3,5,6-D4 acid CAS No. 152404-46-1

4-Methoxybenzoic-2,3,5,6-D4 acid

Cat. No.: B1381467
CAS No.: 152404-46-1
M. Wt: 156.17 g/mol
InChI Key: ZEYHEAKUIGZSGI-QFFDRWTDSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Methoxybenzoic-2,3,5,6-D4 acid is C8H8O3 . The IUPAC Standard InChI is InChI=1S/C8H8O3/c1-11-7-4-2-6 (3-5-7)8 (9)10/h2-5H,1H3, (H,9,10) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 156.17 g/mol . It is slightly soluble in DMSO and Ethyl Acetate . More detailed thermophysical property data can be found in the NIST/TRC Web Thermo Tables .

Scientific Research Applications

Controlled Release of Flavor

Research has demonstrated the encapsulation of flavor molecules like vanillic acid, a closely related compound to 4-Methoxybenzoic acid, into layered double hydroxide (LDH) to produce nanohybrids for controlled release in food applications. This encapsulation technique ensures the slow release of flavor, maintaining the desired sensory characteristics over an extended period (Hong, Oh, & Choy, 2008).

Enzymatic Potential and Bioactivity

Another study explored the synthesis of S-alkylated derivatives of 4-Methoxybenzoic acid, investigating their cholinesterase inhibitory potential. This research is significant for understanding the enzyme's interactions with various compounds, potentially contributing to treatments for diseases like Alzheimer's (Arfan et al., 2018).

Organic Synthesis and Chemical Reactions

4-Methoxybenzoic acid and its derivatives serve as key intermediates in organic synthesis, facilitating the production of complex molecules. For example, the synthesis of benzoylmethyl 4-methoxybenzoate involves the reaction of 4-methoxybenzoic acid with phenacyl bromide, showcasing the compound's utility in creating new chemical entities (Ji et al., 2007).

Agricultural Applications

Research on herbicides like dicamba (a derivative of methoxybenzoic acid) highlights the compound's role in developing agricultural chemicals. The study discusses the mechanisms of action of such herbicides and their implications for crop management, offering insights into sustainable agriculture practices (Dayan, 2022).

Neurodegenerative Disease Research

The potential therapeutic applications of 4-Methoxybenzoic acid derivatives in neurodegenerative diseases like Alzheimer's have been investigated. Compounds showing selective inhibition of specific enzymes implicated in the disease offer a promising avenue for developing new treatments (Lee et al., 2018).

Safety and Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment and ensure adequate ventilation .

Biochemical Analysis

Biochemical Properties

4-Methoxybenzoic-2,3,5,6-D4 acid plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the body . The interaction between this compound and these enzymes can lead to the formation of metabolites that may have different biological activities. Additionally, this compound can act as a substrate for certain esterases, leading to its hydrolysis and subsequent release of methanol and benzoic acid .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases . This modulation can lead to changes in gene expression and alterations in cellular metabolism. For example, this compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing cell cycle arrest and promoting apoptosis . Furthermore, it can affect the production of reactive oxygen species, thereby influencing oxidative stress levels within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activities . For instance, this compound has been shown to inhibit the activity of certain histone deacetylases, resulting in changes in chromatin structure and gene expression . Additionally, this compound can interact with transcription factors, thereby influencing the transcriptional regulation of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as pH, temperature, and exposure to light . Over time, this compound can undergo degradation, leading to the formation of degradation products that may have different biological activities . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Properties

IUPAC Name

2,3,5,6-tetradeuterio-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEYHEAKUIGZSGI-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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